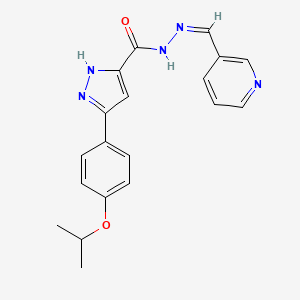![molecular formula C20H16N4OS2 B2356925 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 901258-34-2](/img/structure/B2356925.png)
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a precursor such as benzil and ammonium acetate, the imidazole ring is formed through a condensation reaction.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the thiazole ring is introduced through a reaction with thiazole-2-ylamine, forming the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide: Unique due to its combined imidazole and thiazole rings.
2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiazole ring.
2-((2,5-diphenyl-1H-imidazol-4-yl)thio)-N-(benzothiazol-2-yl)acetamide: Contains a benzothiazole ring, offering different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c25-16(22-20-21-11-12-26-20)13-27-19-17(14-7-3-1-4-8-14)23-18(24-19)15-9-5-2-6-10-15/h1-12H,13H2,(H,23,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVDJHJSZMPAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)
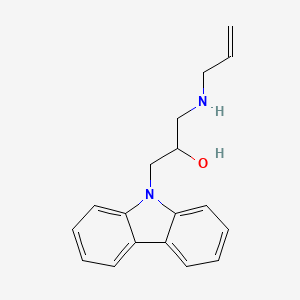
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B2356845.png)
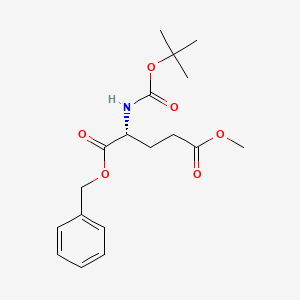
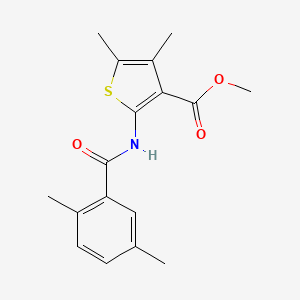
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)
![Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2356852.png)
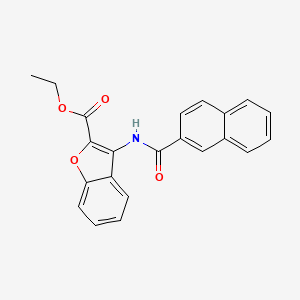
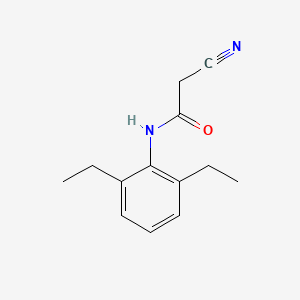

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)
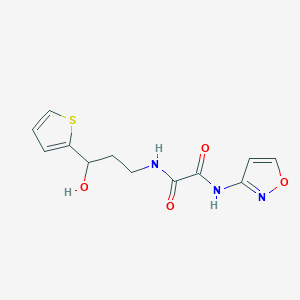
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)
